(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3,5-dimethylbenzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with 3-methoxybenzaldehyde and thiosemicarbazide under acidic conditions to yield the final thiazolidinone product. The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nitric acid, halogens; reactions often require a catalyst such as sulfuric acid or iron(III) chloride and are performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one
- (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of a fluorobenzyl group and a methoxybenzylidene moiety
Properties
Molecular Formula |
C26H23FN2O3S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23FN2O3S/c1-16-10-17(2)12-21(11-16)28-26-29-25(30)24(33-26)14-19-6-9-22(23(13-19)31-3)32-15-18-4-7-20(27)8-5-18/h4-14H,15H2,1-3H3,(H,28,29,30)/b24-14- |
InChI Key |
AOTCXACEGCFBAJ-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)S2)C |
Origin of Product |
United States |
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